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molecular formula C10H14ClNO2 B8551538 1-(2-Amino-5-chloro-3-methoxy-6-methyl-phenyl)-ethanol

1-(2-Amino-5-chloro-3-methoxy-6-methyl-phenyl)-ethanol

Cat. No. B8551538
M. Wt: 215.67 g/mol
InChI Key: VPBKYVVMMQMWRQ-UHFFFAOYSA-N
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Patent
US07790733B2

Procedure details

1N aqueous potassium hydroxide solution (13.5 ml, 13.5 mmol) was added to 6-chloro-8-methoxy-4,5-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (0.66 g, 2.7 mmol) dissolved in methanol (13.5 ml). The reaction was heated 6 hours to reflux. A solid precipitated. After cooling the reaction was diluted with water, and the title compound was filtered off, washed with water and dried to yield an off-white solid (512 mg, 88%).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Name
6-chloro-8-methoxy-4,5-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:15]=[C:14]([O:16][CH3:17])[C:7]2[NH:8]C(=O)[O:10][CH:11]([CH3:12])[C:6]=2[C:5]=1[CH3:18]>CO>[NH2:8][C:7]1[C:14]([O:16][CH3:17])=[CH:15][C:4]([Cl:3])=[C:5]([CH3:18])[C:6]=1[CH:11]([OH:10])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
13.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
6-chloro-8-methoxy-4,5-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
Quantity
0.66 g
Type
reactant
Smiles
ClC1=C(C2=C(NC(OC2C)=O)C(=C1)OC)C
Step Two
Name
Quantity
13.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
A solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
ADDITION
Type
ADDITION
Details
was diluted with water
FILTRATION
Type
FILTRATION
Details
the title compound was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1OC)Cl)C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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